(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide
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Overview
Description
(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide is a chiral ammonium salt that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyldimethylammonium group attached to an alpha-methylphenacyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide typically involves the reaction of benzyldimethylamine with alpha-methylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the ammonium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ammonium salt to its corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include substituted ammonium salts or amines.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as an intermediate in the preparation of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. In biological systems, it may interact with enzymes or receptors, influencing their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Phenylethylamine: A chiral amine used in asymmetric synthesis and as a resolving agent for racemic mixtures.
(S)-(-)-1-Phenylethylamine: The enantiomer of ®-(+)-1-Phenylethylamine, also used in chiral synthesis.
N,N-Dimethylbenzylamine: A tertiary amine with applications in organic synthesis and as a catalyst.
Uniqueness
(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to its specific chiral structure, which imparts distinct reactivity and selectivity in chemical reactions
Properties
CAS No. |
58648-09-2 |
---|---|
Molecular Formula |
C18H24BrNO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
benzyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c1-15(18(20)17-12-8-5-9-13-17)19(2,3)14-16-10-6-4-7-11-16;/h4-13,15,18,20H,14H2,1-3H3;1H/q+1;/p-1/t15-,18-;/m0./s1 |
InChI Key |
DSUGMMVBRSBBCH-NKGQWRHHSA-M |
SMILES |
CC(C(=O)C1=CC=CC=C1)[N+](C)(C)CC2=CC=CC=C2.[Br-] |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)CC2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[N+](C)(C)CC2=CC=CC=C2.[Br-] |
Key on ui other cas no. |
58648-09-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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